molecular formula C8H5BrClF3 B1286632 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene CAS No. 869725-54-2

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Cat. No. B1286632
M. Wt: 273.48 g/mol
InChI Key: RQNUUOPELLLVPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, involves procedures that could potentially be adapted for the synthesis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar bromination strategy could be employed for the synthesis of the compound , with appropriate modifications to introduce the chloromethyl group.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue revealed significant twisting between the benzene rings, indicating the influence of substituents on the overall molecular conformation . This information can be extrapolated to predict that the molecular structure of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene would also be influenced by its substituents, potentially leading to unique conformational properties.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzene compounds has been explored in the context of organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene served as a versatile starting material for reactions with organometallic intermediates . This suggests that 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene could also participate in similar reactions, potentially acting as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be inferred from spectroscopic data and computational studies. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded and analyzed alongside theoretical calculations, providing insights into vibrational frequencies, IR intensities, and Raman activities . These data can help predict the spectroscopic properties of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. Additionally, the crystal structures of related compounds have been determined, revealing the influence of halogen substituents on the packing and interactions within the crystal lattice . These findings can be used to hypothesize about the solid-state properties of the compound .

Scientific Research Applications

  • Regioselectivity in Reactions

    The compound shows interesting regioselectivity in chemical reactions. For instance, Mongin et al. (1996) demonstrated that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent under specific conditions, which can be used to establish optional site selectivities (Mongin, Desponds, & Schlosser, 1996).

  • Synthesis of Organometallic Compounds

    It serves as a versatile starting material for organometallic synthesis. Porwisiak and Schlosser (1996) have shown that 1-Bromo-3,5-bis(trifluoromethyl)benzene can be used to create various synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

  • Synthesis of Antagonists

    Cheng De-ju (2015) utilized this compound in the synthesis of a novel non-peptide CCR5 antagonist, highlighting its role in the development of new therapeutic agents (Cheng De-ju, 2015).

  • Fluorescence Properties

    Liang Zuo-qi (2015) reported on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, exhibiting potential for use in luminescent materials (Liang Zuo-qi, 2015).

  • Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds

    Christian Reus et al. (2012) developed methods to synthesize functionalized benzene compounds starting from 1,2-bis(trimethylsilyl)benzene, which is derived from 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. These compounds are key in the synthesis of benzyne precursors and catalysts (Reus et al., 2012).

  • Electrocatalytic Properties

    Jing Chu et al. (2013) synthesized a dinuclear palladium(I) complex using a derivative of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene, which showed potential in generating hydrogen from acetic acid, suggesting its use in electrocatalysis (Jing Chu et al., 2013).

Safety And Hazards

Specific safety and hazard information for “1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene” was not found in the sources I accessed. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for “1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene” are not specified in the sources I found. Future directions could include further studies on its synthesis, reactions, and potential applications .

properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNUUOPELLLVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603372
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

CAS RN

869725-54-2
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To [2-bromo-5-(trifluoromethyl)phenyl]methanol (4.4 g, 17 mmol) was added thionyl chloride (5 mL) and the resulting mixture was stirred at room temperature for 1 h. Evaporation in vacuo gave the crude product as an oil. 1H NMR (CDCl3) δ 7.77 (d, J=8.3 Hz, 1H), 7.73 (d, J=2.0 Hz, 1H), 7.53 (dd, J=8.5, 2.2 Hz, 1H), 5.66 (d, J=12.7 Hz, 1H), 5.46 (d, J=12.2 Hz).
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4.4 g
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5 mL
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